

Endogenous levels of 12-Hydroxyjasmonic acid in different plant species

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An In-Depth Technical Guide on the Endogenous Levels of **12-Hydroxyjasmonic Acid** in Different Plant Species

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense.[1] Central to this family is jasmonic acid (JA), which can be metabolized into a variety of derivatives, including esters, amino acid conjugates, and hydroxylated forms.[1] Among these, **12-hydroxyjasmonic acid** (12-HJA), also known as tuberonic acid, has emerged as a key metabolite.[2] Initially identified for its role in potato tuber formation, 12-HJA is now recognized as a ubiquitous compound in various plant species.[3][4] It is involved in the fine-tuning of jasmonate-mediated signaling, acting as a catabolite to attenuate the hormonal response.[2] Understanding the endogenous concentrations of 12-HJA across different species and under various conditions is crucial for elucidating its precise physiological roles and for applications in crop improvement and drug development. This guide provides a summary of quantitative data, detailed experimental protocols for its measurement, and a visualization of its place in the jasmonate signaling pathway.

Endogenous Levels of 12-Hydroxyjasmonic Acid

The concentration of 12-HJA is highly dynamic, varying with species, tissue type, developmental stage, and environmental stimuli. Basal levels are typically low but can increase significantly upon stress, such as mechanical wounding.[2] The following table summarizes reported endogenous levels of 12-HJA in select plant species.

Plant Species	Tissue	Condition	12-HJA Concentration (pmol/g FW)	Reference
Solanum lycopersicum (Tomato)	Leaf	Unwounded (Control)	~1100	[2]
Solanum lycopersicum (Tomato)	Leaf	40 min after Wounding	~6500	[2]
Solanum lycopersicum (Tomato)	Leaf	2 hours after Wounding	>8000	[2]
Solanum tuberosum (Potato)	Leaves, Tubers	Not specified	Qualitatively detected as an endogenous jasmonoid.[3]	[3]
Arabidopsis thaliana	Leaves, Flowers	Wounded	Abundant metabolite; formation is part of the JA-Ile turnover mechanism.	[5]
Samanea saman	Leaves	Not specified	Present as an endogenous metabolite, though its glucoside is more active in leaf movement.	[6]

Biosynthesis and Signaling Pathway

12-Hydroxyjasmonic acid is a product of jasmonic acid metabolism. The biosynthesis of JA begins in the chloroplast with the release of α -linolenic acid, which is converted through a series of enzymatic steps to 12-oxo-phytodienoic acid (OPDA).[5] After transport to the peroxisome, OPDA is reduced and undergoes β -oxidation to form (+)-7-iso-JA.[7] For signaling, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile.[7] The perception of JA-Ile by the COI1-JAZ co-receptor complex leads to the degradation of JAZ repressor proteins and the activation of downstream gene expression.[5] The formation of 12-HJA from JA is a key catabolic step that inactivates the hormone, thus attenuating the signal. This hydroxylation is catalyzed by jasmonate-induced oxidases (JOXs).[5]

Caption: Jasmonate biosynthesis, signaling, and inactivation pathway leading to 12-HJA.

Experimental Protocols for 12-HJA Quantification

The accurate quantification of 12-HJA from plant tissues requires sensitive analytical techniques due to its low endogenous concentrations. The most common and reliable method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Sample Preparation and Extraction

a. Harvesting and Freezing: Collect 50-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8][9] b. Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[8] c. Extraction: i. Add 500-1000 μ L of a cold extraction solvent, typically methanol-based (e.g., methanol, or methanol:isopropanol:acetic acid).[8][10] ii. Crucially, add a known amount of a stable isotope-labeled internal standard (e.g., $^2\text{H}_6$ -JA) to the extraction solvent. This standard corrects for analyte loss during sample preparation and for matrix effects during analysis.[8] iii. Vortex vigorously and incubate on a shaker at 4°C for at least 30 minutes.[10] d. Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 \times g) for 10-15 minutes at 4°C. Collect the supernatant.[10]

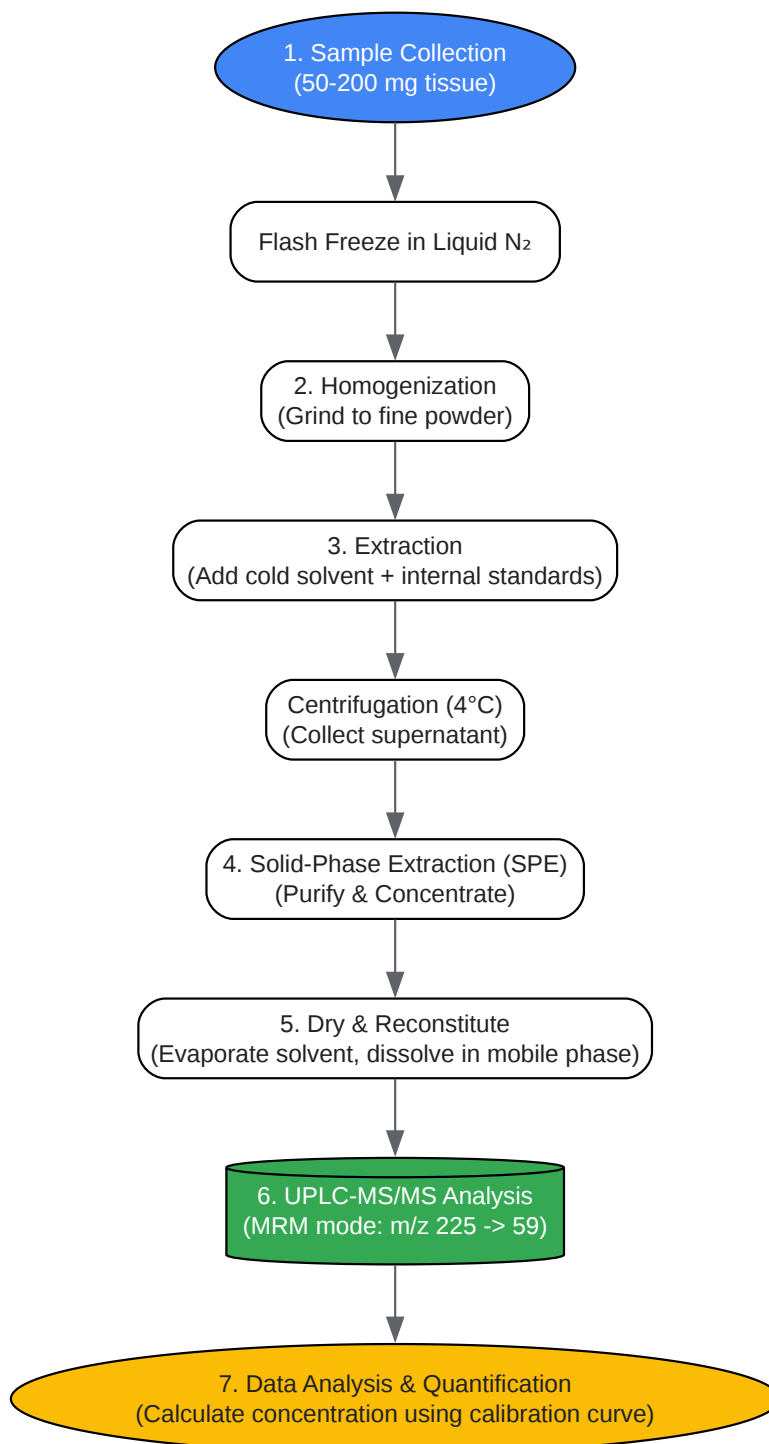
Purification using Solid-Phase Extraction (SPE)

a. Purpose: To remove interfering compounds (e.g., pigments, lipids) and concentrate the analytes. A mixed-mode or reverse-phase C18 SPE cartridge is commonly used.[8] b. Procedure: i. Conditioning: Condition the SPE cartridge with methanol followed by acidified

water. ii. Loading: Load the supernatant from the extraction step onto the cartridge. iii. Washing: Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar impurities. iv. Elution: Elute the jasmonates, including 12-HJA, with a stronger solvent like acetonitrile or methanol.[11]

UPLC-MS/MS Analysis

a. Sample Preparation: Evaporate the eluted solvent under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50-100 μ L) of the initial mobile phase.[8] b. Chromatographic Separation: i. Column: Use a reverse-phase column (e.g., C18) for separation.[12] ii. Mobile Phase: A typical mobile phase consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.[12] c. Tandem Mass Spectrometry (MS/MS) Conditions: i. Ionization Mode: Electrospray Ionization (ESI) in negative mode is used for jasmonates.[13] ii. Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[8] iii. MRM Transition for 12-HJA: The commonly used transition for 12-HJA is the precursor ion m/z 225 to the product ion m/z 59.[8] d. Quantification: The concentration of endogenous 12-HJA is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve prepared with known concentrations of a 12-HJA analytical standard.[14]



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Caption: Generalized workflow for the quantification of 12-HJA from plant tissues.

Conclusion

12-Hydroxyjasmonic acid is a significant metabolite in the jasmonate signaling network, present across a diverse range of plant species. Its endogenous levels are tightly regulated, showing dramatic increases in response to stress cues like wounding. This dynamic regulation highlights its role in terminating or fine-tuning the jasmonate defense response. The standardized UPLC-MS/MS protocols outlined here provide a robust framework for researchers to accurately quantify 12-HJA, facilitating further investigation into its precise biological functions. Continued research into the spatial and temporal dynamics of 12-HJA and other jasmonate catabolites will be essential for a complete understanding of this critical plant signaling pathway and for leveraging this knowledge in agricultural and pharmaceutical applications.

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